5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature . The reaction yields the desired product in high efficiency, typically between 86% and 96% .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular iodine or oxone.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular iodine in the presence of a base.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-amino-4-hydroxyiminopyrazole
Uniqueness
5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
IUPAC Name |
5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASDHYYNSIACSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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